molecular formula C18H18O6 B1454587 Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate CAS No. 1171935-91-3

Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate

Cat. No. B1454587
CAS RN: 1171935-91-3
M. Wt: 330.3 g/mol
InChI Key: FCJDHKOPIHQXTE-UHFFFAOYSA-N
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Description

“Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate” is a chemical compound with the molecular formula C18H18O6 . It has a molecular mass of 330.33 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate” consists of a benzoate ester group, an ether group, a formyl group, and two methoxy groups . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Organic Synthesis Precursor

Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate: serves as a versatile precursor in organic synthesis. It’s particularly valuable due to its ester and formyl functional groups, which are reactive and suitable for forming new compounds. This compound is reported as a starting material for the synthesis of various derivatives that interact with different receptors, aiding in the discovery of new potential drug candidates .

Pharmaceutical Applications

The compound’s structure makes it an excellent scaffold for the development of bioactive molecules. It has been utilized in the synthesis of compounds with a range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties . Its role as a raw material for medical products underscores its importance in pharmaceutical research.

Antimicrobial Activity

Research has indicated that derivatives of Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate exhibit antimicrobial properties. This makes it a valuable compound for the development of new antimicrobial agents, which are crucial in the fight against drug-resistant bacteria .

Organic Electronics

This compound has been explored for its potential use in the synthesis of organic semiconductors. It’s relevant in the field of organic electronics, where it could be used as a building block for creating materials with desirable electronic properties .

Drug Discovery Process

In the drug discovery process, a readily available and easily prepared precursor is crucial. Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate is such a precursor, with active functional groups important for the initial stages of synthesis. It allows for functional group manipulation and the formation of target molecules .

Synthetic Medicinal Chemistry

The compound is significant in synthetic medicinal chemistry, where it’s used for the preparation of various derivatives. These derivatives are then screened for their biological activity, contributing to the design of new drugs with potential therapeutic benefits .

Safety and Hazards

The safety and hazards associated with “Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate” are not specified in the available resources. As with any chemical, it should be handled with appropriate safety measures. Always refer to the material safety data sheet (MSDS) provided by the manufacturer for specific safety information .

properties

IUPAC Name

methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-21-17-10-13(12-19)6-7-16(17)24-9-8-23-15-5-3-4-14(11-15)18(20)22-2/h3-7,10-12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJDHKOPIHQXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCOC2=CC=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001209902
Record name Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001209902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate

CAS RN

1171935-91-3
Record name Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171935-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001209902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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